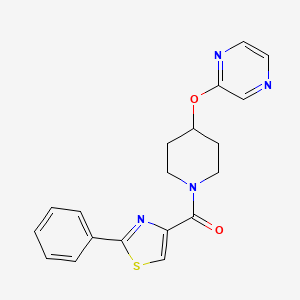

(2-Phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c24-19(16-13-26-18(22-16)14-4-2-1-3-5-14)23-10-6-15(7-11-23)25-17-12-20-8-9-21-17/h1-5,8-9,12-13,15H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUHITCAVBTJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, with the molecular formula C19H18N4O2S and a molecular weight of 366.44 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Anticancer Properties

Research has indicated that compounds similar to (2-Phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone exhibit notable anticancer properties. For instance, thiazole derivatives have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, demonstrating significant growth inhibitory effects on various human cancer cell lines, including glioma . The mechanism of action appears to involve the modulation of key cellular pathways associated with proliferation and survival.

Inhibition Mechanisms

The compound's structure suggests potential interactions with multiple biological targets. The thiazole ring is known for its ability to engage in π-stacking interactions with DNA and proteins, potentially leading to altered gene expression and cellular signaling pathways . Additionally, the presence of the piperidine and pyrazine moieties may enhance lipophilicity, facilitating better membrane permeability and bioavailability.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicates that specific substitutions on the thiazole and piperidine rings can significantly influence biological activity. For instance, halogenated derivatives have been shown to enhance inhibitory potency against cyclooxygenase enzymes, which are crucial in inflammatory processes . This suggests that careful modification of the compound's structure could optimize its therapeutic efficacy.

Case Studies

- In Vitro Studies : A study evaluating various thiazole derivatives demonstrated that compounds with similar structural motifs displayed cytotoxic effects against a panel of cancer cell lines. These compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

- Animal Models : In vivo studies using rodent models have shown that thiazole derivatives can reduce tumor growth significantly compared to control groups. The observed effects were attributed to the compounds' ability to induce apoptosis in cancer cells while sparing normal tissues .

Data Table: Biological Activity Summary

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperidine exhibit notable antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (2-Phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone showed minimum inhibitory concentrations (MIC) in the range of 10–15 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

Antitumor Activity

The compound has also been investigated for its antitumor potential. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. Studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models by triggering cell cycle arrest and promoting apoptosis .

Case Study:

A recent study evaluated the cytotoxic effects of thiazole derivatives on different cancer cell lines. Results indicated that certain derivatives led to a significant reduction in cell viability, suggesting their potential as anticancer agents .

Pharmacokinetics

Studies on similar compounds have explored their pharmacokinetic profiles, indicating favorable absorption and distribution characteristics. These properties are crucial for their potential therapeutic applications in humans.

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Formation : The thiazole and pyrazine moieties are synthesized separately. For example, thiazole derivatives are often prepared via Hantzsch thiazole synthesis by reacting α-haloketones with thioureas .

Coupling Reactions : The piperidinylmethanone bridge is formed using coupling agents like EDCI or DCC. A common approach involves reacting 4-(pyrazin-2-yloxy)piperidine with a 2-phenylthiazole-4-carbonyl chloride under anhydrous conditions .

Cyclization and Purification : Final steps include refluxing in solvents like ethanol or DMF, followed by recrystallization (e.g., ethanol/water mixtures) to isolate the product .

Key Reagents : Hydrazine hydrate (for pyrazole formation), POCl₃ (cyclization), and ethanol (recrystallization) .

Basic: How is the compound’s structure validated?

Methodological Answer:

Structural characterization employs:

- Spectroscopy :

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) improves purity .

Example : A 15% yield increase was reported by replacing glacial acetic acid with DMF in analogous pyrazole syntheses .

Advanced: What computational methods predict its biological target interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., kinases). Pyrazine’s oxygen atoms show hydrogen bonding with active-site residues .

- QSAR Studies : Electron-withdrawing groups on the phenyl ring correlate with enhanced activity (R² = 0.89 in kinase inhibition models) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.